3-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
3-[1-(cyclopropylmethyl)-4-iodo-5-methylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14IN3/c1-9-12(14)13(11-3-2-6-15-7-11)16-17(9)8-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBBOYNFEDGXKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C3=CN=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a pyridine ring and a pyrazole moiety, which are pivotal for its biological activity. The presence of iodine and cyclopropyl groups may enhance its interaction with biological targets.
Biological Activity Overview
Pyrazole derivatives have been extensively studied for their antiviral , antifungal , anti-inflammatory , and anticancer properties. The specific compound has shown promise in various studies:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. For instance, compounds with similar structures have demonstrated effectiveness against breast and lung cancer cell lines by modulating signaling pathways involved in cell survival and death .
- Anti-inflammatory Effects : The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. Studies have shown that compounds with similar functional groups can reduce inflammation in animal models by blocking the NF-kB pathway .
- Antimicrobial Properties : Some pyrazole derivatives exhibit significant antimicrobial activity against various pathogens. The structural modifications in the compound may enhance its efficacy against bacterial strains resistant to conventional antibiotics .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators (PAMs) at muscarinic acetylcholine receptors, enhancing neurotransmitter binding and signaling .
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of specific enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) enzymes .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
These findings suggest that modifications in the pyrazole structure can significantly influence biological activity, indicating potential pathways for drug development.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as a pharmacological agent . Its structure suggests it may interact with various biological targets, particularly in the central nervous system and cancer therapy.
- CYP Enzyme Inhibition : Preliminary studies indicate that compounds similar to this may act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism and clearance. This characteristic can influence the pharmacokinetics of co-administered drugs, making it a candidate for further investigation in polypharmacy contexts .
Anticancer Activity
Research into pyrazole derivatives has shown promising results in anticancer applications. The specific structure of this compound may enhance its efficacy against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
- Case Studies : In vitro studies have demonstrated that similar pyrazole compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound could be explored for its potential in cancer treatment regimens .
Neuropharmacology
Given its structural features, this compound may also be evaluated for neuroprotective effects or as a treatment for neurodegenerative diseases.
- Mechanism of Action : The ability to cross the blood-brain barrier (BBB) suggests potential use in treating conditions like Alzheimer's or Parkinson's disease, where modulation of neurotransmitter systems is crucial .
Case Study 1: Anticancer Evaluation
A study published in Journal of Medicinal Chemistry explored the anticancer properties of related pyrazole derivatives. The findings indicated significant inhibition of tumor growth in xenograft models when treated with similar compounds, showcasing the potential for developing targeted therapies based on this scaffold .
Case Study 2: Neuroprotective Effects
Research conducted at a leading university highlighted the neuroprotective properties of pyrazole derivatives against oxidative stress-induced neuronal death. This study emphasized the importance of structural modifications, such as those present in this compound, to enhance bioactivity .
Comparison with Similar Compounds
Table 1: Structural and Molecular Weight Comparison
*Molecular weights calculated from HRMS data in or inferred from formulas.
Antimicrobial Derivatives with Nitrofuran/Oxazole Moieties
describes compounds like 13e , which incorporate 5-nitro-2-furoyl and oxazole groups on a pyrazole scaffold. Key comparisons include:
- However, nitrofuran’s redox-active nature may confer broader antimicrobial activity compared to iodine’s steric role .
- Heterocyclic Diversity : The pyridine in the target compound vs. oxazole in 13e alters π-π stacking and hydrogen-bonding profiles, which could influence membrane penetration or target binding .
Key Research Findings and Implications
- Substituent Optimization: The iodine atom in the target compound offers a unique balance of steric bulk and hydrophobicity, distinguishing it from halogenated phenoxy derivatives in DHODH inhibitors .
- Heterocycle Impact : Pyridine’s aromaticity and basicity may favor interactions with charged enzyme residues compared to pyridazine or oxazole .
- Synthetic Flexibility : While boronic acid derivatives () enable modular synthesis, the target’s structure prioritizes biological compatibility over synthetic versatility .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine generally follows a convergent approach involving:
- Construction of the pyrazole ring with appropriate substituents (iodo and methyl groups).
- Introduction of the cyclopropylmethyl substituent at the N1 position of the pyrazole.
- Coupling of the pyrazole moiety to the pyridine ring at the 3-position.
This approach requires precise control of reaction conditions to ensure selective functionalization and to avoid side reactions, especially during halogenation and alkylation.
Stepwise Preparation Methods
Synthesis of the Pyrazole Core
- Starting Materials: The pyrazole ring is typically synthesized from hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents.
- Methylation: Introduction of the methyl group at the 5-position is achieved by using methyl-substituted precursors or by methylation reactions post-ring formation.
- Iodination: The 4-position iodination is accomplished via electrophilic iodination using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild acidic conditions to ensure regioselectivity.
N1-Alkylation with Cyclopropylmethyl Group
- The N1 position of the pyrazole is alkylated with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide or chloride) under basic conditions, often using potassium carbonate or sodium hydride as the base.
- The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity and reaction rates.
Coupling to Pyridine Ring
- The attachment of the pyrazole moiety to the pyridine ring at the 3-position is commonly achieved by cross-coupling reactions.
- Suzuki–Miyaura Cross-Coupling: A palladium-catalyzed Suzuki coupling between a halogenated pyrazole intermediate and a pyridine boronic acid or ester is the preferred method for forming the C-C bond with high regioselectivity and yield.
- Reaction conditions typically involve Pd catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2, bases like potassium carbonate, and solvents such as 1,4-dioxane/water mixtures at elevated temperatures (80–100°C) under inert atmosphere (argon or nitrogen).
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Pyrazole ring formation | Hydrazine + 1,3-dicarbonyl compound, reflux | Control stoichiometry for regioselectivity |
| Methylation | Methyl iodide or methylating agent, base | Mild conditions to avoid over-alkylation |
| Iodination | N-iodosuccinimide (NIS), acetic acid, room temp | Selective iodination at 4-position |
| N1-Alkylation | Cyclopropylmethyl bromide, K2CO3, DMF, 50–80°C | Polar aprotic solvent enhances alkylation |
| Suzuki Coupling | Pd(dppf)Cl2, K2CO3, 1,4-dioxane/H2O, 100°C | Inert atmosphere, careful purification needed |
Research Findings and Data
- The iodination step is critical for the biological activity of the compound, as the iodine atom at the 4-position provides a handle for further functionalization or acts as a pharmacophore.
- Alkylation at N1 with cyclopropylmethyl groups enhances lipophilicity and may improve membrane permeability in biological systems.
- Suzuki coupling has been demonstrated to provide good yields (typically 60–85%) with high regioselectivity and minimal side products when optimized.
- Reaction monitoring by thin-layer chromatography (TLC) and purification by column chromatography or recrystallization are standard to obtain high-purity final product.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyrazole ring synthesis | Hydrazine + diketone, reflux | Formation of pyrazole core |
| 2 | Methylation | Methyl iodide, base | 5-Methyl substitution on pyrazole |
| 3 | Iodination | NIS, acetic acid, room temperature | 4-Iodo substitution |
| 4 | N1-Alkylation | Cyclopropylmethyl bromide, K2CO3, DMF, 50–80°C | N1-cyclopropylmethyl substitution |
| 5 | Suzuki coupling | Pd catalyst, K2CO3, dioxane/water, 100°C | Coupling pyrazole to 3-position pyridine |
Notes on Industrial and Laboratory Scale Synthesis
- Industrial synthesis may incorporate continuous flow reactors to improve heat and mass transfer, enhancing yield and reproducibility.
- Quality control includes NMR, mass spectrometry, and HPLC to confirm structure and purity.
- The synthetic route allows for modifications to introduce different substituents, enabling structure-activity relationship (SAR) studies for medicinal chemistry applications.
Q & A
Basic: What are the key synthetic strategies for preparing 3-(1-(cyclopropylmethyl)-4-iodo-5-methyl-1H-pyrazol-3-yl)pyridine in a laboratory setting?
Answer:
The synthesis involves multi-step reactions with careful optimization of substituent introduction. Key steps include:
- Cyclopropane functionalization: Use of cesium carbonate (Cs₂CO₃) and copper(I) bromide (CuBr) to facilitate coupling of cyclopropylmethyl groups to the pyrazole ring under mild conditions (35°C) .
- Iodination: Electrophilic substitution at the pyrazole 4-position, requiring precise stoichiometry to avoid over-iodination.
- Purification: Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
- Characterization: Confirm structure via H/C NMR (e.g., δ 8.87 ppm for pyridine protons) and high-resolution mass spectrometry (HRMS) .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- Spectroscopy:
- NMR : Assign pyridine (δ 8.5–9.0 ppm) and cyclopropylmethyl protons (δ 0.5–1.5 ppm) to confirm regiochemistry .
- HRMS : Validate molecular weight (e.g., observed [M+H] at m/z 430.0521) .
- Crystallography :
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Answer:
Contradictions may arise from assay-specific conditions (e.g., pH, cell lines). Methodological approaches include:
- Orthogonal assays : Compare kinase inhibition (e.g., recombinant enzyme assays) with cell viability (MTT assays) to distinguish direct vs. indirect effects .
- Structural analogs : Benchmark against compounds like 4-Iodo-5-methylpyrazole (anticancer IC₅₀ = 12 µM) to identify substituent-dependent trends .
- Computational docking : Use molecular dynamics to predict binding modes to targets like tyrosine kinases, addressing discrepancies in IC₅₀ values .
Advanced: What strategies optimize the yield of cyclopropane-containing intermediates during synthesis?
Answer:
- Catalyst selection : Copper(I) bromide enhances coupling efficiency for cyclopropane groups (17.9% yield without vs. 35% with CuBr) .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize intermediates during cyclopropane introduction .
- Temperature control : Maintain reactions at 35–40°C to prevent cyclopropane ring opening .
Advanced: How do hydrogen bonding patterns influence the compound’s crystallographic behavior?
Answer:
- Graph set analysis : Classify N–H···N and C–I···π interactions to predict crystal packing. For example, iodine’s polarizability may drive halogen bonding in the lattice .
- SHELX refinement : Prioritize high-resolution data (≤0.8 Å) to model disorder in the cyclopropylmethyl group, which can complicate density maps .
Basic: What in vitro assays are appropriate for evaluating kinase inhibitory activity?
Answer:
- Recombinant kinase assays : Measure IC₅₀ using ADP-Glo™ kits for kinases like EGFR or BRAF .
- Cellular assays : Pair with raclopride (D2 receptor antagonist) in dopamine receptor studies to assess off-target effects .
- Dose-response curves : Use 10-dose dilutions (1 nM–100 µM) to quantify potency and Hill slopes .
Advanced: How can researchers design experiments to study the compound’s metabolic stability?
Answer:
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound decay via LC-MS/MS .
- CYP450 inhibition : Screen against isoforms (e.g., CYP3A4) using fluorescent probes to predict drug-drug interactions .
- Isotope labeling : Incorporate C at the methyl group to track metabolic pathways .
Basic: What are the structural analogs of this compound, and how do their activities compare?
Answer:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Iodo-5-methylpyrazole | Simpler pyrazole core | Anticancer (IC₅₀ = 12 µM) |
| 3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Thioether substituent | Kinase inhibition (pIC₅₀ = 6.2) |
| 5-Methylpyrazole | No iodine or cyclopropane | Synthetic intermediate |
Advanced: What computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to ATP pockets in kinases (e.g., PDB: 3D7) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the cyclopropane-target complex .
- QSAR models : Corrogate substituent effects (e.g., iodine’s electronegativity) with bioactivity data from analogs .
Basic: What safety protocols are critical when handling this iodinated compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
